1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which is attached to the pyrazole core
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and hydrazine derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the pyrazole ring.
Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and automated processes.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Biological Research: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Chloro-4-nitrophenyl)pyrazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(2-Fluoro-4-aminophenyl)pyrazol-3-amine:
1-(2-Fluoro-4-methylphenyl)pyrazol-3-amine: The nitro group is replaced with a methyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H7FN4O2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7FN4O2/c10-7-5-6(14(15)16)1-2-8(7)13-4-3-9(11)12-13/h1-5H,(H2,11,12) |
InChI Key |
WRCPJMJCNHNOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)N |
Origin of Product |
United States |
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